Ethyl 6-amino-1-naphthoate
Description
Ethyl 6-amino-1-naphthoate is a naphthalene derivative featuring an amino group (-NH₂) at the 6-position and an ethyl ester (-COOEt) at the 1-position of the aromatic ring.
Properties
Molecular Formula |
C13H13NO2 |
|---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
ethyl 6-aminonaphthalene-1-carboxylate |
InChI |
InChI=1S/C13H13NO2/c1-2-16-13(15)12-5-3-4-9-8-10(14)6-7-11(9)12/h3-8H,2,14H2,1H3 |
InChI Key |
VIRHLVYSQKJKCJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC2=C1C=CC(=C2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 6-amino-1-naphthoate typically involves the reaction of 6-amino-1-naphthoic acid with ethanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method enhances the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Ethyl 6-amino-1-naphthoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed:
Oxidation: Nitro derivatives of this compound.
Reduction: Ethyl 6-amino-1-naphthol.
Substitution: Various substituted naphthoate derivatives.
Scientific Research Applications
Ethyl 6-amino-1-naphthoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 6-amino-1-naphthoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound can participate in redox reactions, affecting cellular processes and pathways .
Comparison with Similar Compounds
Ethyl 6-Hydroxy-2-Naphthoate
Structural Differences :
- Substituent Position: Ethyl 6-hydroxy-2-naphthoate has the ester group at the 2-position and a hydroxyl (-OH) group at the 6-position, whereas Ethyl 6-amino-1-naphthoate features the ester at the 1-position and an amino group .
- This difference could enhance reactivity in coupling reactions or metal coordination.
Aliphatic Ethyl Esters (e.g., Ethyl Palmitate)
Structural and Functional Contrasts :
- Backbone Type: Ethyl palmitate (C₁₈H₃₆O₂) is a long-chain aliphatic ester, while this compound is an aromatic ester. The rigid naphthalene ring in the latter confers distinct electronic properties and steric constraints.
- Reactivity: Aromatic esters like this compound are more prone to electrophilic substitution reactions, whereas aliphatic esters undergo hydrolysis or saponification more readily.
Ethyl Acetate-Extracted Bioactive Compounds
Extraction Context :
- Ethyl acetate is frequently used to isolate bioactive compounds from natural sources (e.g., spices like clove, ginger, and turmeric), as shown in Tables 18, 20, 23, and 26 . However, these extracts typically contain terpenoids, flavonoids, or alkaloids, differing significantly from synthetic aromatic esters like this compound.
Functional Divergence :
- Natural ethyl acetate extracts are valued for antimicrobial or antioxidant properties , whereas synthetic aromatic esters are often tailored for precise chemical reactivity or drug design.
Q & A
Q. How can researchers ensure a comprehensive literature review on this compound’s applications?
Q. What ethical considerations arise in publishing data on this compound’s biological activity?
- Methodological Answer : Disclose all conflicts of interest (e.g., funding sources). Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in repositories like Zenodo. Cite prior work rigorously to avoid plagiarism .
Experimental Design
Q. How to design a study investigating this compound’s role in photodynamic therapy?
- Methodological Answer : Develop a hypothesis-driven framework:
- Objective : Evaluate singlet oxygen quantum yield under UV irradiation.
- Methods : Use UV-vis spectroscopy with a reference dye (e.g., Rose Bengal) for comparative analysis. Include controls (dark vs. light conditions).
- Data Analysis : Calculate quantum yields using established formulas and validate with electron paramagnetic resonance (EPR) spin trapping .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
